MRS 1220

Vue d'ensemble

Description

Applications De Recherche Scientifique

MRS 1220 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the properties and functions of adenosine receptors.

Biology: It is used to investigate the role of A3 adenosine receptors in various biological processes, including inflammation and immune response.

Medicine: This compound shows potential therapeutic applications in the treatment of central nervous system diseases, such as glioblastoma, due to its ability to inhibit tumor growth and blood vessel formation

Mécanisme D'action

MRS 1220 exerce ses effets en se liant sélectivement au récepteur de l’adénosine A3 humaine et en l’antagonisant. Ce récepteur est impliqué dans divers processus cellulaires, notamment la régulation de l’activité de l’adénylate cyclase et la modulation des réponses inflammatoires. En bloquant le récepteur de l’adénosine A3, this compound inhibe les voies de signalisation en aval, ce qui entraîne une réduction de la croissance tumorale et de l’angiogenèse .

Analyse Biochimique

Biochemical Properties

MRS 1220 is known to interact with the human A3 adenosine receptor (hA3AR), exhibiting a dissociation constant (Ki) of 0.59 nM . This interaction is highly selective, as this compound displays an IC50 value > 1 μM for inhibition of binding to rat A3 receptors .

Cellular Effects

In cellular processes, this compound has been shown to reduce tumor size and inhibit blood vessel formation in glioblastoma stem-like cells (GSCs) . It has also been found to decrease VEGF secretion in U87MG GSCs by approximately 25% after 72 hours of hypoxia .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the human A3 adenosine receptor. It competes with the agonist for binding to the receptor, thereby inhibiting the receptor’s function . This results in a decrease in adenylate cyclase activity and a reduction in the stimulation of binding of 35S guanosine 5’-O-(3-thiotriphosphate) to the associated G-proteins .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, in the human macrophage U-937 cell line, this compound was found to reverse the effect of A3 agonist-elicited inhibition of tumor necrosis factor-α formation with an IC50 of 0.3 μM .

Dosage Effects in Animal Models

In animal models, specifically eight-week-old male Sprague-Dawley rats bearing C6 (GSCs), this compound administered by intraperitoneal inoculation at a dosage of 0.15 mg/kg/72 h led to a reduction close to 80% and 90% in tumor volume compared to the vehicle-treated group at day ten and fifteen post-treatment, respectively .

Méthodes De Préparation

La synthèse de MRS 1220 implique plusieurs étapes, commençant par la préparation de la structure de base de la triazoloquinazoline. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de triazoloquinazoline : Cela implique la réaction de dérivés de 2-furanyle et de 9-chloroquinazoline dans des conditions spécifiques pour former le noyau de triazoloquinazoline.

Introduction du groupe benzène acétamide : Le noyau de triazoloquinazoline est ensuite mis à réagir avec du benzène acétamide dans des conditions contrôlées pour obtenir this compound.

Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais la synthèse suit généralement les procédures à l’échelle du laboratoire avec optimisation pour une production à plus grande échelle.

Analyse Des Réactions Chimiques

MRS 1220 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées sur this compound pour obtenir des formes réduites du composé.

Substitution : this compound peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d’autres groupes dans des conditions contrôlées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé outil pour étudier les propriétés et les fonctions des récepteurs de l’adénosine.

Biologie : Il est utilisé pour étudier le rôle des récepteurs de l’adénosine A3 dans divers processus biologiques, notamment l’inflammation et la réponse immunitaire.

Médecine : This compound présente des applications thérapeutiques potentielles dans le traitement des maladies du système nerveux central, comme le glioblastome, en raison de sa capacité à inhiber la croissance tumorale et la formation de vaisseaux sanguins

Comparaison Avec Des Composés Similaires

MRS 1220 est unique en raison de sa haute sélectivité et de sa puissance pour le récepteur de l’adénosine A3 par rapport à d’autres composés similaires. Parmi les composés similaires, citons :

CGS 15943 : Un antagoniste non sélectif des récepteurs de l’adénosine qui cible plusieurs sous-types de récepteurs de l’adénosine.

This compound se distingue par sa forte affinité et sa sélectivité pour le récepteur de l’adénosine A3, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

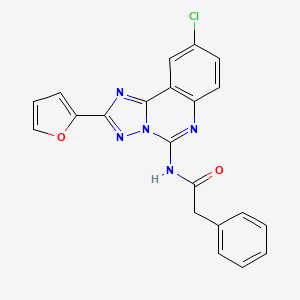

N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN5O2/c22-14-8-9-16-15(12-14)20-25-19(17-7-4-10-29-17)26-27(20)21(23-16)24-18(28)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWFAXQOKNBUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183721-15-5 | |

| Record name | 9-Chloro-2-(2-furyl)-5-phenylacetylamino(1,2,4)triazolo(1,5-c)quinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183721155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

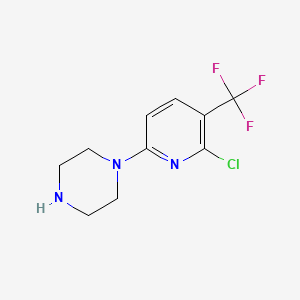

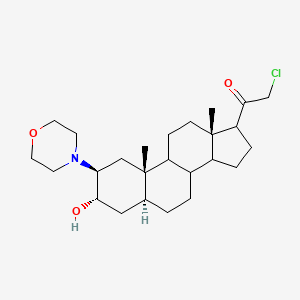

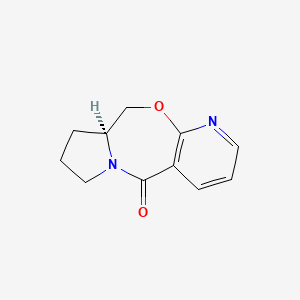

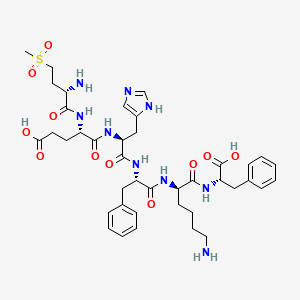

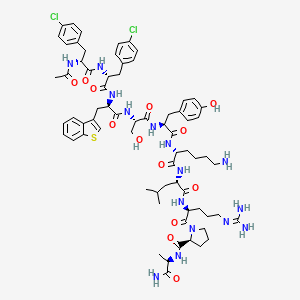

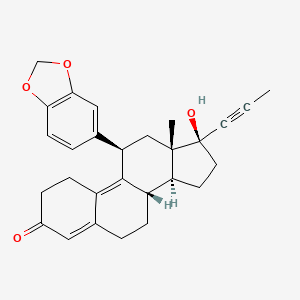

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)

![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)

![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1677470.png)

![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)

![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)